trans-2,2-Dimethylcyclobutane-1,3-dicarboxylicacid
Description
trans-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid: is an organic compound with the molecular formula C8H12O4. It is a derivative of cyclobutane, featuring two carboxylic acid groups and two methyl groups in a trans configuration. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity .
Properties
Molecular Formula |
C8H12O4 |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
(1R,3R)-2,2-dimethylcyclobutane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C8H12O4/c1-8(2)4(6(9)10)3-5(8)7(11)12/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12)/t4-,5-/m0/s1 |
InChI Key |
KLGKVMMWRDYKJM-WHFBIAKZSA-N |
Isomeric SMILES |
CC1([C@@H](C[C@H]1C(=O)O)C(=O)O)C |
Canonical SMILES |
CC1(C(CC1C(=O)O)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cycloaddition Reactions: One common method involves the cycloaddition of suitable precursors under controlled conditions to form the cyclobutane ring, followed by functionalization to introduce the carboxylic acid groups.
Grignard Reactions: Another approach involves the use of Grignard reagents to form the cyclobutane ring, followed by oxidation to introduce the carboxylic acid functionalities.
Industrial Production Methods: : Industrial production typically involves multi-step synthesis starting from readily available precursors. The process may include cycloaddition, functional group transformations, and purification steps to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry
Biology
Medicine
Industry
Mechanism of Action
The mechanism by which trans-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules, thereby influencing their activity .
Comparison with Similar Compounds
Similar Compounds
cis-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid: Similar structure but different spatial arrangement of functional groups.
Cyclobutane-1,3-dicarboxylic acid: Lacks the methyl groups present in trans-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid.
Uniqueness
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